Thieno[3,2-d]pyrimidin-6-ylmethanamine

Thienopyrimidine isomers Physicochemical properties Procurement specification

Medicinal chemistry programs targeting kinase-driven cancers require precise 6-position substitution on the thieno[3,2-d]pyrimidine core. Generic 7-yl isomers disrupt ATP-pocket hydrogen-bond networks and invalidate SAR. This 6-ylmethanamine building block (CAS 1510704-22-9) provides the exact regiochemistry validated in clinical candidate GDC-0980 (PI3Kα IC₅₀ = 5 nM) and JAK1-selective compound 46 (IC₅₀ = 0.022 μM). - Direct precursor for low-nanomolar dual EGFR/tubulin inhibitors - Primary amine enables rapid amide coupling or reductive amination for library synthesis - Rigorous isomer verification prevents costly mis-synthesis in scale-up campaigns

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
Cat. No. B12978801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidin-6-ylmethanamine
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=C(SC2=CN=CN=C21)CN
InChIInChI=1S/C7H7N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H,2,8H2
InChIKeyJLHQNCRBSOTDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidin-6-ylmethanamine Core Identity & Properties


Thieno[3,2-d]pyrimidin-6-ylmethanamine (CAS 1510704‑22‑9) is a bicyclic heteroaromatic building block consisting of a thiophene ring fused to a pyrimidine ring, bearing a primary aminomethyl substituent exclusively at the 6‑position of the pyrimidine moiety [1]. Its molecular formula is C₇H₇N₃S with a molecular weight of 165.22 g mol⁻¹, and its computed topological polar surface area is 80 Ų [1]. The compound serves as a versatile intermediate for introducing the thieno[3,2‑d]pyrimidine scaffold into larger pharmacologically active molecules, particularly kinase inhibitors that require specific substitution at the 6‑position for optimal target engagement [2].

Supports 6-position specific substitution for kinase inhibitor assembly
Primary amine handle for amide coupling or reductive amination
Positional isomer verification recommended to avoid off-target conjugates

Risks of Generic Substitution for Thieno[3,2-d]pyrimidin-6-ylmethanamine


Thienopyrimidine isomers bearing the methanamine group at different positions (e.g., the 7‑yl isomer, CAS 871013‑29‑5) are chemically distinct entities that cannot be interchanged without compromising synthetic outcomes or biological activity. The 6‑position of the thieno[3,2‑d]pyrimidine core is uniquely involved in key interactions with kinase ATP‑binding pockets, as demonstrated by the dual EGFR/tubulin inhibitor series where substitution at C‑6 was essential for low‑nanomolar antiproliferative activity [1]. Moreover, the 6‑aminomethyl handle is critical for constructing advanced clinical candidates such as GDC‑0980 (apitolisib), a dual PI3K/mTOR inhibitor that specifically requires a C‑6 methylene‑linked piperazine moiety for optimal potency and selectivity [2]. Generic replacement with a 7‑ylmethanamine analog would alter the spatial orientation of the amine, disrupt key hydrogen‑bond networks, and compromise the structure–activity relationships that have been meticulously validated in medicinal chemistry programs.

6-yl (this product)
7-yl isomer
Amine trajectory
Projects from pyrimidine ring
Projects from thiophene ring
Kinase inhibitor fit
Documented for PI3K/mTOR and JAK1 inhibitor scaffolds
No validated inhibitory profile reported

Quantitative Evidence: Thieno[3,2-d]pyrimidin-6-ylmethanamine vs. Closest Analogs


Positional Isomerism: 6-yl vs. 7-yl Methanamine

Thieno[3,2-d]pyrimidin-6-ylmethanamine (CAS 1510704‑22‑9) and its 7‑yl isomer (CAS 871013‑29‑5) share the same molecular formula (C₇H₇N₃S) and molecular weight (165.22 g mol⁻¹) but differ in the position of the aminomethyl group, resulting in distinct InChI keys and SMILES strings [1][2]. Although computed XLogP3‑AA (0.2) and topological polar surface area (80 Ų) are identical, the spatial orientation of the primary amine differs: in the 6‑yl isomer the amine projects from the pyrimidine ring, whereas in the 7‑yl isomer it projects from the thiophene ring. This positional difference alters the vector of hydrogen‑bond donation and the geometry of any downstream conjugate, making precise isomer verification essential for reproducible synthesis.

Positional Isomerism
Reported
Distinct InChI keys; identical TPSA/XLogP3
Isomer verification required; amine trajectory differs
Bulk properties identical, but connectivity alters conjugate geometry
Thienopyrimidine isomers Physicochemical properties Procurement specification

6-Aminomethyl Group as a Critical Handle for PI3K/mTOR Inhibitors

The 6‑ylmethanamine motif is the cornerstone for constructing the dual PI3K/mTOR inhibitor GDC‑0980 (apitolisib), a clinical‑stage oncology candidate. The synthesis of GDC‑0980 proceeds via a 6‑(piperazin‑1‑ylmethyl)thieno[3,2‑d]pyrimidine intermediate, which is accessed directly from a 6‑ylmethanamine precursor [1]. In contrast, the 7‑yl isomer cannot be used to generate the same regioisomer because the amine attachment point is on the thiophene ring, leading to a structurally non‑superimposable intermediate that lacks validated biological activity. GDC‑0980 demonstrates IC₅₀ values of 5 nM (PI3Kα), 27 nM (PI3Kβ), 7 nM (PI3Kδ), and 14 nM (PI3Kγ) in cell‑free assays , representing a quantifiable benchmark that is unattainable with isomers lacking the 6‑aminomethyl connectivity.

PI3K/mTOR Inhibitor
Class-level
GDC-0980 IC50: PI3Kα 5 nM, PI3Kβ 27 nM, PI3Kδ 7 nM, PI3Kγ 14 nM
Reported PI3K/mTOR inhibition context
Values for final inhibitor; building block enables synthesis
PI3K inhibitor mTOR inhibitor GDC-0980 Apitolisib Medicinal chemistry

Dual EGFR/Tubulin Inhibition by 6-Substituted Thieno[3,2-d]pyrimidines

A focused series of 6‑aryl/heteroaryl‑4‑(3′,4′,5′‑trimethoxyanilino)thieno[3,2‑d]pyrimidine derivatives was systematically evaluated for dual EGFR kinase and tubulin polymerization inhibition. The most potent member, compound 6g (bearing a p‑tolyl substituent exclusively at the 6‑position), inhibited tubulin assembly with an IC₅₀ of 0.71 μM and EGFR kinase activity with an IC₅₀ of 30 nM [1]. This dual‑target pharmacological profile is contingent upon specific 6‑position substitution, as demonstrated by the steep SAR gradient observed when the 6‑aryl group is varied. The unsubstituted 6‑ylmethanamine serves as the synthetic precursor for these 6‑aryl derivatives, enabling the rapid generation of focused libraries for anticancer lead optimization [1].

EGFR/Tubulin Dual
Class-level
Compound 6g: EGFR IC50 30 nM, Tubulin IC50 0.71 µM
Reported dual-target inhibition context
6-substituted analog data; building block as precursor
EGFR kinase inhibitor Tubulin polymerization inhibitor Antiproliferative Dual-target

JAK1 Selectivity Achieved by 6-Modified Thieno[3,2-d]pyrimidines

A scaffold morphing strategy applied to thieno[3,2‑d]pyrimidine derivatives yielded compound 46, a JAK1 inhibitor with an IC₅₀ of 0.022 μM and 4‑fold higher enzymatic activity against JAK1 than the reference compound AZD4205 (9) [1]. Compound 46 and its analog 25 displayed over 5‑fold enhancement in antiproliferative activity on non‑small cell lung cancer (NSCLC) cells relative to 9, accompanied by significant inhibition of JAK1‑STAT signaling [1]. Importantly, the selectivity profile for JAK1 over JAK2 and JAK3 was superior to that of AZD4205, demonstrating that subtle modifications at the thieno[3,2‑d]pyrimidine core—including the 6‑position—can finely tune kinome selectivity. The 6‑ylmethanamine building block provides a modular handle for introducing the diversity elements that drive this selectivity.

JAK1 Selectivity
Class-level
Compound 46 JAK1 IC50 0.022 µM; >5-fold antiproliferative vs AZD4205
Reported JAK1 selectivity context
Cell-model data; scaffold morphing study
JAK1 inhibitor Kinase selectivity Non‑small cell lung cancer Scaffold morphing

Commercial Availability and Purity of Closest Analogs

The 7‑yl isomer (CAS 871013‑29‑5) is commercially available with a minimum purity specification of 95% from authorized distributors . While directly comparable advertised purity data for the 6‑yl isomer (CAS 1510704‑22‑9) from non‑excluded vendors is currently limited in public repositories, the 6‑yl isomer is nevertheless listed in authoritative databases such as PubChem and ChemSrc, confirming its identity and existence as a distinct chemical entity [1]. The scarcity of easily accessible, high‑purity 6‑ylmethanamine on the open market, combined with its critical role in constructing pharmacologically validated kinase inhibitor scaffolds, makes its availability a key factor for medicinal chemistry groups aiming to replicate published SAR or scale‑up proprietary lead series.

Purity Benchmark
Specification review
7-yl: ≥95% purity specified; 6-yl: batch verification required
Quality benchmark for procurement
Direct vendor COA review recommended
Chemical procurement Purity comparison Vendor specification

Application Scenarios for Thieno[3,2-d]pyrimidin-6-ylmethanamine


Synthesis of Selective JAK1 or Dual PI3K/mTOR Inhibitors

The 6‑ylmethanamine building block is the direct entry point for synthesizing potent kinase inhibitors such as advanced JAK1‑selective compound 46 (IC₅₀ = 0.022 μM) [1] and the PI3K/mTOR clinical candidate GDC‑0980 (PI3Kα IC₅₀ = 5 nM) [2]. Researchers can leverage the primary amine for rapid amide coupling or reductive amination to build focused libraries that probe kinase selectivity and antiproliferative activity in cancer models.

EGFR/Tubulin Dual-Target Probe Development

The established SAR of 6‑substituted thieno[3,2‑d]pyrimidines demonstrates that attaching aryl/heteroaryl groups at the 6‑position yields compounds with low‑nanomolar dual EGFR kinase and tubulin polymerization inhibitory activity (e.g., compound 6g: EGFR IC₅₀ = 30 nM, tubulin IC₅₀ = 0.71 μM) [3]. The 6‑ylmethanamine serves as the synthetic precursor for generating such chemical biology probes, enabling studies of synergistic inhibition mechanisms in oncology.

Scalable Route to PI3Kδ-Selective Inhibitors

Patent US8293735 describes thienopyrimidine derivatives as selective PI3Kδ inhibitors, highlighting the importance of the 6‑aminomethyl group for achieving isoform selectivity [2]. Industrial process chemists can utilize the 6‑ylmethanamine building block for the kilogram‑scale synthesis of advanced intermediates, provided the positional isomer is rigorously verified to avoid costly mis‑synthesis.

Focused Library Synthesis for Anticancer SAR Exploration

The 6‑ylmethanamine scaffold allows combinatorial diversification through standard amine‑reactive chemistry. The resulting 6‑substituted analogs have shown single‑ to double‑digit nanomolar antiproliferative IC₅₀ values against a panel of cancer cell lines [3], making this building block a strategic choice for lead generation campaigns targeting kinase‑driven malignancies.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (JAK1, PI3K/mTOR)
6-aminomethyl handle for regiospecific coupling
Isoform selectivity profiling
Dual-target probe development
6-aryl/heteroaryl substitution capability
EGFR/tubulin dual inhibition endpoints
PI3Kδ-selective inhibitor synthesis
Positional isomer verification
Regiochemical fidelity at 6-position
Anticancer SAR library synthesis
Amine-reactive diversification
Antiproliferative endpoint panel
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